2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
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Overview
Description
2,2’-(3-Methylpyrazine-2,5-diyl)diethanol is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains two ethanol groups attached to a methylpyrazine core. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2,2’-(3-Methylpyrazine-2,5-diyl)diethanol is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Methylpyrazine-2,5-diyl)diethanol typically involves the reaction of 3-methylpyrazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the ethylene oxide to the pyrazine ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 2,2’-(3-Methylpyrazine-2,5-diyl)diethanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3-Methylpyrazine-2,5-diyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanol groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Mechanism of Action
The mechanism of action of 2,2’-(3-Methylpyrazine-2,5-diyl)diethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethanol groups may facilitate interactions with hydrophilic regions of biomolecules, while the pyrazine core can engage in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(3-Ethylpyrazine-2,5-diyl)diethanol
- 2,2’-(3-Methylpyridine-2,5-diyl)diethanol
- 2,2’-(3-Methylpyrimidine-2,5-diyl)diethanol
Uniqueness
2,2’-(3-Methylpyrazine-2,5-diyl)diethanol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. The presence of two ethanol groups enhances its solubility in polar solvents and its reactivity in various chemical reactions .
Properties
IUPAC Name |
2-[5-(2-hydroxyethyl)-6-methylpyrazin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-9(3-5-13)10-6-8(11-7)2-4-12/h6,12-13H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYASYPOIIGDZPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538504 |
Source
|
Record name | 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96681-84-4 |
Source
|
Record name | 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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